molecular formula C19H11ClF12N2 B12505653 N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride

Cat. No.: B12505653
M. Wt: 530.7 g/mol
InChI Key: PDBVNWKRHZNLII-UHFFFAOYSA-N
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Description

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound features multiple trifluoromethyl groups, which contribute to its high reactivity and stability. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent, with the reaction carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors equipped with temperature and pressure control systems. The process often includes steps such as distillation, crystallization, and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, triethylamine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can lead to the formation of stable complexes with other molecules, influencing their behavior and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride stands out due to its unique combination of trifluoromethyl groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with significant potential in various scientific and industrial applications .

Biological Activity

N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride is a complex organic compound notable for its distinctive trifluoromethyl groups and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure

The compound's structure is characterized by:

  • Trifluoromethyl groups : These enhance lipophilicity and biological activity.
  • Anilinium moiety : Known for its role in various biological interactions.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl substitutions often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with trifluoromethyl groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus.

CompoundMIC (µM)Activity Type
3e0.070Antistaphylococcal
3f4.66Anti-enterococcal
3g18.7Against M. tuberculosis

These findings suggest that the compound may possess comparable antimicrobial properties due to its structural similarities with effective derivatives .

Anticancer Properties

The anticancer potential of compounds featuring trifluoromethyl groups has been documented extensively. For example, studies have reported IC50 values for related compounds ranging from 1.4 to 6 µM against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma).

CompoundCell LineIC50 (µM)
3aK5623
3fMCF-74.5
3hTHP-1>10

The observed activities are attributed to mechanisms such as apoptosis induction and inhibition of DNA replication .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A compound structurally similar to this compound was tested against a panel of bacteria.
    • Results indicated a strong correlation between the presence of trifluoromethyl groups and enhanced antimicrobial efficacy.
  • Evaluation of Cytotoxic Effects :
    • In vitro studies on human monocytic leukemia cell lines demonstrated that certain derivatives exhibited significant cytotoxicity at low concentrations, reinforcing their potential as therapeutic agents against cancer .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antimicrobial Mechanism : It is believed that the trifluoromethyl groups disrupt bacterial membrane integrity and inhibit essential metabolic pathways.
  • Anticancer Mechanism : The anticancer effects are thought to arise from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .

Properties

Molecular Formula

C19H11ClF12N2

Molecular Weight

530.7 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]prop-2-enylidene-[3,5-bis(trifluoromethyl)phenyl]azanium;chloride

InChI

InChI=1S/C19H10F12N2.ClH/c20-16(21,22)10-4-11(17(23,24)25)7-14(6-10)32-2-1-3-33-15-8-12(18(26,27)28)5-13(9-15)19(29,30)31;/h1-9,32H;1H

InChI Key

PDBVNWKRHZNLII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC=CC=[NH+]C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Cl-]

Origin of Product

United States

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